molecular formula C15H14Cl3NO B1451638 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline CAS No. 1036533-82-0

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline

Cat. No. B1451638
M. Wt: 330.6 g/mol
InChI Key: HAJLDMMDKBREGC-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular weight of 330.64 and a molecular formula of C15H14Cl3NO .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Genotoxic Activities of Aniline and Its Metabolites

Research on aniline and its metabolites, including compounds structurally related to "2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline," has shown a spectrum of biological activities. An extensive review aimed to clarify the genotoxic potential of aniline itself or its metabolites, which could explain the occurrence of spleen tumors in rats as a result of primary genetic activity. The studies covered a range of genetic endpoints, indicating that most results, especially those from well-documented studies, did not suggest a potential of aniline to induce gene mutations, pointing towards a clastogenic activity confined to high dose levels closely related to lethality due to hematotoxic effects (Bomhard & Herbold, 2005).

Environmental Behavior of Parabens

The review on the occurrence, fate, and behavior of parabens in aquatic environments highlighted their use as preservatives and their weak endocrine disruptor capabilities. Despite being considered emerging contaminants, parabens, structurally related to aniline derivatives through their benzyl groups, are always present at low concentration levels in effluents of wastewater treatment plants. This points towards a continuous introduction into the environment, necessitating further studies to improve knowledge regarding their toxicity (Haman et al., 2015).

Applications in Synthesis

Research into the synthesis of novel substituted compounds, such as the reaction of chloral with substituted anilines leading to the formation of various intermediates, showcases the complexity and potential of chemical reactions involving aniline derivatives. These studies provide insights into the conformation of products and highlight the diverse outcomes based on reaction conditions, offering a perspective on how "2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline" could be utilized or synthesized in research settings (Issac & Tierney, 1996).

properties

IUPAC Name

2,4,5-trichloro-N-[(2-ethoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO/c1-2-20-15-6-4-3-5-10(15)9-19-14-8-12(17)11(16)7-13(14)18/h3-8,19H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJLDMMDKBREGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.